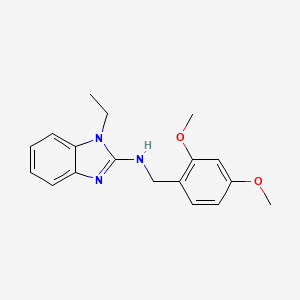
3-(2-furyl)acrylaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-furyl)acrylaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone, also known as FATH, is a chemical compound that has been extensively studied for its potential applications in scientific research. FATH is a hydrazone derivative of 3-(2-furyl)acrylaldehyde and 5-phenyl-1,2,4-triazin-3-yl, and it has been shown to exhibit a range of interesting biochemical and physiological effects. In We will also list future directions for research on FATH.
作用机制
The mechanism of action of 3-(2-furyl)acrylaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone is not fully understood, but it is believed to involve the inhibition of reactive oxygen species (ROS) and the modulation of various signaling pathways in cells. 3-(2-furyl)acrylaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone has been shown to inhibit the production of ROS in cells by scavenging free radicals and reducing oxidative stress. 3-(2-furyl)acrylaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone has also been shown to modulate the activity of various enzymes and proteins involved in cell signaling and metabolism, including protein kinase C (PKC) and nuclear factor-kappa B (NF-κB).
Biochemical and Physiological Effects:
3-(2-furyl)acrylaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone has been shown to exhibit a range of interesting biochemical and physiological effects, including antioxidant, anti-inflammatory, and anticancer properties. 3-(2-furyl)acrylaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone has been shown to protect cells from oxidative stress and DNA damage, which can lead to the development of various diseases, including cancer, cardiovascular disease, and neurodegenerative diseases. 3-(2-furyl)acrylaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone has also been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the development of inflammation and autoimmune diseases.
实验室实验的优点和局限性
3-(2-furyl)acrylaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. 3-(2-furyl)acrylaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone can be easily synthesized using simple and inexpensive reagents, and it is stable under a wide range of conditions. 3-(2-furyl)acrylaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone is also relatively non-toxic, making it suitable for use in cell culture and animal studies. However, 3-(2-furyl)acrylaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone has some limitations for lab experiments, including its limited solubility in water and some organic solvents. This can make it difficult to work with in some experimental settings.
未来方向
There are several future directions for research on 3-(2-furyl)acrylaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone, including the development of new 3-(2-furyl)acrylaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone derivatives with improved properties and the investigation of 3-(2-furyl)acrylaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone's potential applications in various disease models. 3-(2-furyl)acrylaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone derivatives with improved solubility and bioavailability could be developed to enhance their effectiveness as drug candidates. 3-(2-furyl)acrylaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone could also be studied in various disease models, including cancer, cardiovascular disease, and neurodegenerative diseases, to determine its potential therapeutic applications. Additionally, 3-(2-furyl)acrylaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone could be studied in combination with other drugs or therapies to enhance their effectiveness and reduce side effects.
合成方法
The synthesis of 3-(2-furyl)acrylaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone involves the reaction of 3-(2-furyl)acrylaldehyde with 5-phenyl-1,2,4-triazin-3-ylhydrazine in the presence of a suitable solvent and a catalyst. The reaction is typically carried out under reflux conditions for several hours, and the resulting product is then purified using column chromatography or recrystallization. The purity and yield of 3-(2-furyl)acrylaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone can be optimized by adjusting the reaction conditions and the choice of solvent and catalyst.
科学研究应用
3-(2-furyl)acrylaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone has been studied for its potential applications in a variety of scientific research areas, including biochemistry, pharmacology, and medicinal chemistry. 3-(2-furyl)acrylaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone has been shown to exhibit antioxidant, anti-inflammatory, and anticancer properties, making it a potential candidate for the development of new drugs and therapies. 3-(2-furyl)acrylaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone has also been studied for its potential use as a fluorescent probe for the detection of metal ions and other analytes in biological samples.
属性
IUPAC Name |
N-[(E)-[(E)-3-(furan-2-yl)prop-2-enylidene]amino]-5-phenyl-1,2,4-triazin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O/c1-2-6-13(7-3-1)15-12-18-21-16(19-15)20-17-10-4-8-14-9-5-11-22-14/h1-12H,(H,19,20,21)/b8-4+,17-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLTHRFGCZWSOHI-KGUOSTGJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=NC(=N2)NN=CC=CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CN=NC(=N2)N/N=C/C=C/C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-({[4-(isobutyrylamino)-3-methoxyphenyl]amino}carbonothioyl)butanamide](/img/structure/B5821474.png)
![4-nitro-N'-[(2-phenylbutanoyl)oxy]benzenecarboximidamide](/img/structure/B5821481.png)

![N-(2-chlorophenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5821505.png)
![1-[(3,4-dimethylphenoxy)acetyl]-4-(4-fluorophenyl)piperazine](/img/structure/B5821522.png)

![6-(2-naphthyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione](/img/structure/B5821534.png)


![3-methyl-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)butanamide](/img/structure/B5821558.png)
![N,2,4,6-tetramethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide](/img/structure/B5821560.png)
![N'-[(5-chloro-2-methoxybenzoyl)oxy]-2-methylbenzenecarboximidamide](/img/structure/B5821567.png)
